5-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-8-6-11(17)16(7-15-8)5-4-14-12(18)9-2-3-10(13)19-9/h2-3,6-7H,4-5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLLHHNMLBNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide (CAS Number: 1421477-88-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 326.15 g/mol
- Structural Features : The compound contains a furan ring, a carboxamide group, and a pyrimidine moiety, which are significant for its biological interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities, including antiviral, antimicrobial, and anticancer properties. Below is a summary of the biological activities associated with this compound based on existing literature.
Antiviral Activity
In studies evaluating antiviral agents, compounds similar to this compound have shown promising results against viral infections. For instance, a study reported that certain derivatives exhibited over 50% inhibition of viral replication at concentrations of 50 µM. The effective concentration (EC) and cytotoxic concentration (CC) values are crucial for assessing the therapeutic index (TI), which is defined as TI = CC/EC.
| Compound | EC (µM) | CC (µM) | TI |
|---|---|---|---|
| Example A | 0.9 ± 0.7 | 153 ± 35 | 170 |
This data indicates that the compound has a favorable therapeutic index, suggesting it might be a viable candidate for further antiviral development .
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures typically interact with key biological targets such as:
- Enzymes : Inhibition of viral polymerases or bacterial enzymes.
- Receptors : Modulation of receptor activity impacting cell signaling pathways.
Case Studies and Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity. For instance, studies on related furan derivatives have shown that substituents can significantly influence their pharmacological profiles.
Example Study
A study focusing on furan-based compounds demonstrated that introducing halogen atoms enhanced antiviral potency due to increased lipophilicity and improved binding affinity to viral targets . This suggests that similar modifications in this compound may yield compounds with enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Heterocyclic Cores: The target compound’s pyrimidinone is simpler than fused systems in analogs (e.g., pyrido-pyrimidinone in , pyrazolo-pyrimidinone in ), which may influence solubility and target selectivity.
- Substituents : Bromine at the furan 5-position is conserved in the target compound, Compound 6e , and CAS 922845-48-5 , suggesting its critical role in bioactivity. The ethyl linker in the target compound balances flexibility and rigidity compared to the phenyl () or cyclopropyl () linkers.
Pharmacological Implications (Inferred from Structural Features)
Physicochemical Properties
- Lipophilicity: The target compound’s 4-methyl group on pyrimidinone increases lipophilicity compared to the 3-methylbenzyl group in , which may improve membrane permeability.
- Solubility: The pyrido-pyrimidinone in likely has reduced aqueous solubility due to its fused aromatic system, whereas the target compound’s simpler pyrimidinone may offer better solubility.
Preparation Methods
Bromination of Furan-2-Carboxylic Acid
The introduction of bromine at the 5-position of furan-2-carboxylic acid is achieved via electrophilic aromatic substitution. While direct bromination using bromine (Br₂) in acetic acid has been reported for similar systems, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C offers improved regioselectivity. The reaction proceeds via the formation of a bromonium ion intermediate, with the electron-withdrawing carboxylic acid group directing substitution to the 5-position.
Procedure :
Furan-2-carboxylic acid (1.0 equiv) is dissolved in DMF, followed by the addition of NBS (1.1 equiv). The mixture is stirred at 80°C for 12 hours, cooled, and poured into ice-cold water. The precipitated product is filtered and recrystallized from ethanol to yield 5-bromofuran-2-carboxylic acid as a white solid (Yield: 78%).
Preparation of 2-(4-Methyl-6-Oxopyrimidin-1(6H)-yl)Ethylamine
Pyrimidine Ring Synthesis via Formamide Condensation
The 4-methyl-6-oxopyrimidin-1(6H)-yl scaffold is synthesized using a modified formamide cyclization method. 4-Chloro-5-hydroxy-2(5H)-furanone is reacted with excess formamide (5 equiv) at 150°C for 6 hours, yielding 5-hydroxypyrimidine. Methylation at the 4-position is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.
Procedure :
4-Chloro-5-hydroxy-2(5H)-furanone (1.0 equiv) and formamide (5 equiv) are heated at 150°C under nitrogen. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to afford 5-hydroxypyrimidine. Subsequent methylation with CH₃I (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetone at reflux for 4 hours yields 4-methyl-6-oxopyrimidin-1(6H)-one (Yield: 65%).
Ethylamine Functionalization
The pyrimidine is alkylated with 2-chloroethylamine hydrochloride using a nucleophilic substitution reaction. The reaction is conducted in acetonitrile with potassium carbonate as a base.
Procedure :
4-Methyl-6-oxopyrimidin-1(6H)-one (1.0 equiv), 2-chloroethylamine hydrochloride (1.5 equiv), and K₂CO₃ (3.0 equiv) are refluxed in acetonitrile for 8 hours. The mixture is filtered, concentrated, and purified via recrystallization from methanol to yield 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (Yield: 72%).
Amide Coupling to Form the Target Compound
Acyl Chloride Formation
5-Bromofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted under reflux in anhydrous dichloromethane (DCM).
Procedure :
5-Bromofuran-2-carboxylic acid (1.0 equiv) is suspended in DCM, and SOCl₂ (3.0 equiv) is added dropwise. The mixture is refluxed for 3 hours, then evaporated to dryness to yield 5-bromofuran-2-carbonyl chloride (Yield: 95%).
Amide Bond Formation
The acyl chloride is reacted with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine in the presence of triethylamine (Et₃N) as a base.
Procedure :
5-Bromofuran-2-carbonyl chloride (1.0 equiv) is dissolved in DCM, and 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.2 equiv) and Et₃N (2.0 equiv) are added at 0°C. The reaction is stirred for 12 hours at room temperature, washed with water, and purified via column chromatography (eluent: ethyl acetate/methanol, 9:1) to yield the target compound (Yield: 68%).
Characterization and Analytical Data
Spectroscopic Analysis
- IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1580 cm⁻¹ (C-Br), 1245 cm⁻¹ (C-N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, furan H-3), 7.89 (s, 1H, pyrimidine H-5), 4.32 (t, J = 6.4 Hz, 2H, CH₂N), 3.65 (t, J = 6.4 Hz, 2H, CH₂NH), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C=O), 154.3 (pyrimidine C-6), 143.2 (furan C-5), 112.4 (C-Br), 40.8 (CH₂N), 22.1 (CH₃).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t = 6.7 minutes, confirming >98% purity.
Discussion of Methodologies and Optimization Strategies
Regioselectivity in Furan Bromination
The use of NBS over Br₂ minimizes di-substitution byproducts, as evidenced by the absence of dibrominated furan in HPLC traces. Solvent polarity (DMF vs. acetic acid) also impacts reaction efficiency, with DMF providing superior solubility for intermediates.
Pyrimidine Ring Methylation
Methylation with CH₃I in acetone achieves higher yields compared to dimethyl sulfate (DMS), which requires harsher conditions. Kinetic studies reveal that reaction completion within 4 hours minimizes decomposition.
Amide Coupling Efficiency
The choice of base (Et₃N vs. pyridine) influences reaction rates, with Et₃N offering faster deprotonation of the amine. Solvent screening indicates DCM outperforms tetrahydrofuran (THF) due to better acyl chloride stability.
Q & A
Basic Questions
Q. What are the key synthetic pathways for 5-bromo-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Bromination : Introduction of bromine at the 5th position of the furan ring using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–5°C) .
Pyrimidine Modification : Functionalization of the 4-methyl-6-oxopyrimidine moiety via nucleophilic substitution or coupling reactions. Evidence suggests using ethylenediamine derivatives for alkylation .
Amide Coupling : Formation of the carboxamide linkage via activation of the furan-2-carboxylic acid (e.g., using HATU or EDC) and reaction with the ethylamine-substituted pyrimidine intermediate .
- Critical Parameters : Solvent choice (DMF or DCM), temperature control (0–25°C), and catalyst selection (e.g., DMAP) significantly affect yield (typically 40–65%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C5 of furan, pyrimidine ring protons at δ 6.8–8.2 ppm) .
- HRMS : For molecular weight verification (expected [M+H]+ ~394.2 g/mol).
- Chromatography :
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., amide conformation) if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final amide coupling step?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial design to test variables like temperature (20–50°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. coupling reagent) .
- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acid) and adjust activation times or moisture levels .
- Catalyst Screening : Test alternatives to DMAP, such as HOAt, which may enhance coupling efficiency in sterically hindered systems .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity (e.g., IC50 in kinase inhibition) under uniform conditions (pH 7.4, 37°C, ATP concentration 10 µM) to control variables .
- Purity Reassessment : Impurities >5% (e.g., residual brominated byproducts) can skew results; re-purify via preparative HPLC .
- Structural Confirmation : Verify batch-to-batch consistency using 2D NMR (COSY, NOESY) to rule out conformational isomers .
Key Research Gaps and Future Directions
- Mechanistic Studies : Use molecular docking to predict binding interactions with kinase domains (e.g., MAPK) and validate via SPR (Surface Plasmon Resonance) .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize in vivo studies .
- Alternative Scaffolds : Synthesize analogs with fluorinated pyrimidines or thiophene replacements to explore SAR (Structure-Activity Relationships) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
